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molecular formula C7H5ClIN3S B8721907 6-Chloro-5-iodo-2-(methylthio)-1H-imidazo[4,5-b]pyridine

6-Chloro-5-iodo-2-(methylthio)-1H-imidazo[4,5-b]pyridine

Cat. No. B8721907
M. Wt: 325.56 g/mol
InChI Key: QZUWBQPXOJPOCI-UHFFFAOYSA-N
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Patent
US09290517B2

Procedure details

Oxone (20.8 g, 33.8 mmol) was added to an acetonitrile (100 mL)/water (100 mL) suspension of 6-chloro-5-iodo-2-(methysulfanyl)-1H-imidazo[4,5-b]pyridine (5.0 g, 15.4 mmol) and the reaction was allowed to stir for 18 h at rt. The suspension was filtered through a sintered glass funnel and the filtrate was partitioned between ethyl acetate and saturated sodium bisulfate. The ethyl acetate layer was washed with brine, dried over magnesium sulfate and concentrated to afford the title compound as a white solid that was used in subsequent steps without further purification. LC-MS: calculated for C7H5ClN3O2S 357.56, observed m/e: 357.07 (M+H)+ (Rt 1.36/4 min) 1H NMR δ (ppm)(DMSO-d6): 8.44 (1H, s), 3.53 (3H, s).
Name
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[O:2][S:3]([O-:5])=O.[K+].[C:7](#N)C.[Cl:10][C:11]1[CH:12]=[C:13]2[NH:20][C:19](SC)=[N:18][C:14]2=[N:15][C:16]=1[I:17]>O>[Cl:10][C:11]1[CH:12]=[C:13]2[NH:20][C:19]([S:3]([CH3:7])(=[O:5])=[O:2])=[N:18][C:14]2=[N:15][C:16]=1[I:17] |f:0.1|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C2C(=NC1I)N=C(N2)SC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 18 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between ethyl acetate and saturated sodium bisulfate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C2C(=NC1I)N=C(N2)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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